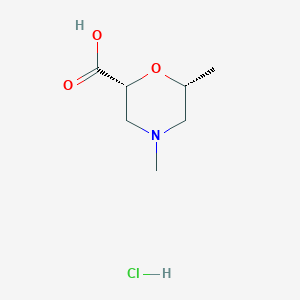

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride

CAS No.: 2031242-39-2

Cat. No.: VC2611150

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2031242-39-2 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 |

| Standard InChI Key | MNKXWFXGKGCCDM-KGZKBUQUSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl |

| SMILES | CC1CN(CC(O1)C(=O)O)C.Cl |

| Canonical SMILES | CC1CN(CC(O1)C(=O)O)C.Cl |

Introduction

Chemical Properties and Structure

Basic Chemical Identity

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride is a compound with unique structural and chemical characteristics. It is identified by CAS number 2031242-39-2 and possesses defined physical and chemical properties that make it valuable for research purposes .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that define its behavior in different environments. These properties are crucial for understanding its potential applications and handling requirements.

| Property | Value |

|---|---|

| CAS Number | 2031242-39-2 |

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| Typical Purity | ≥95% |

| Physical State | Solid |

| Storage Recommendation | Cool, dry place |

| Transport Classification | Non-hazardous material |

The compound's hydrochloride salt form contributes to its acidic properties when dissolved in water, which can be important for its solubility profile and bioavailability in research applications .

Structural Characteristics

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride features a morpholine ring structure with specific functional groups that define its chemical behavior. The compound contains methyl groups at positions 4 and 6, with a carboxylic acid functional group at position 2. The 2R,6R stereochemistry indicates the specific spatial arrangement of these groups, which is critical for its biological interactions.

The morpholine ring provides a unique scaffold that can interact with various biological targets, while the carboxylic acid group contributes to its acidic properties and potential for forming hydrogen bonds with target molecules.

Synthesis Methods

Standard Synthetic Approaches

The synthesis of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride requires precise control of reaction conditions to ensure high yield and purity. Parameters such as temperature, pH, and reaction time must be carefully monitored throughout the synthetic process.

Common analytical techniques employed for characterization of the final product include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which help verify the structural integrity and purity of the compound.

One-Pot Reaction Methodology

A large-scale one-pot reaction approach has been documented for the synthesis of morpholine derivatives related to this compound. This method typically begins with (2S,6R)-2,6-dimethylmorpholine as a starting material .

The process described in the literature involves:

-

Initial reaction of the morpholine starting material

-

Formation of key intermediates

-

Subsequent amide coupling reactions

-

Purification through column chromatography

In specific synthetic routes, the reaction mixture contains the morpholine derivative, 2-chloro compounds, and appropriate solvents, followed by extraction with ethyl acetate and purification steps to obtain the pure product .

Biological Activity and Mechanisms

Target Interactions

(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid hydrochloride, also referred to as (2R,6R)-hydroxynorketamine (HNK) in some contexts, has been studied for its interactions with specific biological targets. The compound has been identified as potentially interacting with AMPA receptors, which are important in glutamatergic neurotransmission.

This interaction with AMPA receptors suggests potential applications in neuropsychiatric research, as glutamate signaling plays a crucial role in various brain functions and pathologies.

Biochemical Pathways

The compound's influence on glutamatergic neurotransmission pathways may contribute to its potential biological effects. Research indicates that it may enhance the activity of AMPA receptors and affect D-serine concentrations, which are important factors in synaptic plasticity.

Through these mechanisms, the compound potentially results in:

-

Potentiation of hippocampal activity

-

Enhancement of synaptic transmission

-

Modulation of metaplastic processes

These effects suggest potential applications in research related to neurological and psychiatric conditions where glutamatergic signaling is implicated.

Research Applications

Comparative Studies with Similar Compounds

While (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride shares structural similarities with other morpholine derivatives, its specific stereochemistry and functional group arrangement distinguish it from related compounds.

For example, when compared to (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid hydrochloride, this compound has different carboxylic acid positioning and stereochemistry, which influences its chemical behavior and biological interactions. These structural differences can lead to distinct pharmacological profiles, making comparative studies valuable for structure-activity relationship research.

A similar compound, 4-methylmorpholine-2-carboxylic acid hydrochloride (CAS: 841274-05-3), shares the morpholine backbone but lacks the additional methyl group at position 6, resulting in different molecular properties and potentially different biological activities .

| Hazard Category | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |

These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation .

Current Research Status and Future Directions

Future Research Opportunities

The unique structural and functional properties of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride present several promising avenues for future research:

-

Further investigation of its interactions with specific biological targets

-

Exploration of structure-activity relationships with modified analogs

-

Detailed studies of its potential therapeutic applications

-

Development of improved synthetic methodologies for higher yield and purity

Its potential as a therapeutic agent or research tool remains promising due to its interactions with various biological targets, warranting continued scientific investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume